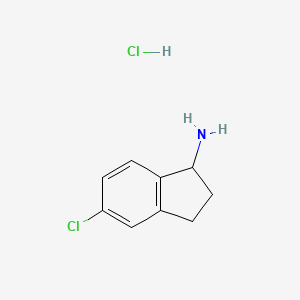

Clorhidrato de 5-cloro-2,3-dihidro-1H-inden-1-amina

Descripción general

Descripción

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

Este compuesto se utiliza como reactivo en la preparación sintética de varios otros compuestos . Desempeña un papel crucial en la formación de moléculas complejas durante las reacciones químicas .

Estudios Antibacterianos y Antifúngicos

Se han sintetizado y probado los derivados de la 2,3-dihidro-1H-inden-1-ona, que es estructuralmente similar a nuestro compuesto, para determinar sus propiedades antibacterianas y antifúngicas . Han mostrado una potente acción antibacteriana con actividad antibacteriana de amplio espectro .

Tratamiento de Trastornos de las Vías Respiratorias

El clorhidrato de 5,6-dietil-2,3-dihidro-1H-inden-2-amina, un compuesto similar, se ha utilizado en formulaciones en combinación con corticosteroides para el tratamiento de trastornos de las vías respiratorias . Esto sugiere posibles aplicaciones de nuestro compuesto en tratamientos médicos similares .

Estudios Anticancerígenos

Los compuestos que contienen una estructura de 2,3-dihidro-1H-inden-1-ona exhiben un gran perfil de propiedades farmacológicas, incluidas actividades anticancerígenas . Esto sugiere que nuestro compuesto podría usarse potencialmente en la investigación del cáncer .

Estudios Antiinflamatorios

Los derivados de la 2,3-dihidro-1H-inden-1-ona también han mostrado actividades antiinflamatorias . Esto indica que nuestro compuesto podría usarse potencialmente en la investigación de fármacos antiinflamatorios .

Estudios Antioxidantes

Los derivados de la 2,3-dihidro-1H-inden-1-ona han demostrado actividades antioxidantes . Esto sugiere que nuestro compuesto podría usarse potencialmente en la investigación antioxidante .

Actividad Biológica

5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral amine compound, has gained attention in various fields due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Preparation Methods:

The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps:

- Starting Material: The process begins with 5-chloro-2,3-dihydro-1H-indene.

- Chiral Resolution: A racemic mixture is resolved to isolate the (S)-enantiomer.

- Amination: The (S)-5-chloro-2,3-dihydro-1H-indene is aminated to introduce the amine group.

- Hydrochloride Formation: The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of 5-chloro-2,3-dihydro-1H-indene-1-amine hydrochloride is attributed to its interaction with specific molecular targets:

- Enzyme and Receptor Interaction: The amine group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors. The rigid indane structure allows it to fit into binding pockets effectively.

- Chemical Reactivity: The chlorine atom enhances the compound's binding affinity and specificity, potentially influencing its pharmacological effects.

Biological Activities

Research indicates that 5-chloro-2,3-dihydro-1H-indene-1-amine hydrochloride exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound may possess significant antimicrobial properties. For instance:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5-Chloro derivative | 15.625 - 62.5 | Antistaphylococcal |

| 5-Chloro derivative | 62.5 - 125 | Antienterococcal |

These compounds demonstrate bactericidal action by inhibiting protein synthesis and nucleic acid production in bacterial cells .

Antifungal Activity

In addition to antibacterial effects, certain derivatives exhibit antifungal properties, outperforming traditional antifungals in specific assays:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Indole derivatives | 106.91 - 208.59 | Antifungal |

These studies suggest that modifications to the compound can enhance its efficacy against fungal strains .

Case Study: Enantioselective Properties

Research has highlighted the importance of chirality in the biological activity of 5-chloro-2,3-dihydro-1H-indene derivatives. Enantioselective studies indicate that the (S)-enantiomer exhibits different biological effects compared to its (R)-counterpart, emphasizing the relevance of stereochemistry in drug design .

Case Study: Biofilm Inhibition

Recent studies have focused on the ability of this compound to inhibit biofilm formation in pathogenic bacteria such as MRSA. The minimum biofilm inhibitory concentration (MBIC) for effective biofilm disruption was found to be significantly lower than that for conventional treatments, indicating a promising avenue for therapeutic development .

Propiedades

IUPAC Name |

5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYBHXVWIQBARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672573 | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197668-23-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.